molecular formula C9H10O2 B2431193 3-(1-Hydroxycyclopropyl)phenol CAS No. 1784676-49-8

3-(1-Hydroxycyclopropyl)phenol

Cat. No.: B2431193
CAS No.: 1784676-49-8
M. Wt: 150.177
InChI Key: JEFOISFMXQWPRL-UHFFFAOYSA-N
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Description

3-(1-Hydroxycyclopropyl)phenol is an organic compound with the molecular formula C9H10O2. It is a phenolic compound characterized by a hydroxyl group attached to a cyclopropyl ring, which is further connected to a benzene ring. This unique structure imparts specific chemical properties and reactivity to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydroxycyclopropyl)phenol typically involves the cyclopropanation of a suitable phenol derivative. One common method is the reaction of phenol with cyclopropyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation of cyclopropyl-substituted phenols or the use of continuous flow reactors to optimize reaction conditions and yield .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium nitrosodisulfonate (Fremy’s salt), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), tin(II) chloride (SnCl2).

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3), and alkylating agents (RCl, AlCl3).

Major Products:

Mechanism of Action

The mechanism of action of 3-(1-Hydroxycyclopropyl)phenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group can donate hydrogen bonds, while the cyclopropyl and phenyl groups provide hydrophobic surfaces for interaction with proteins and other biomolecules. This compound can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage .

Properties

IUPAC Name

3-(1-hydroxycyclopropyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6,10-11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFOISFMXQWPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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